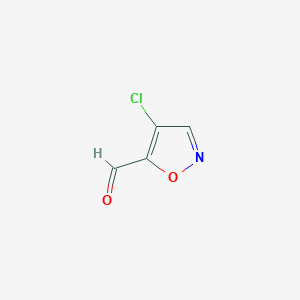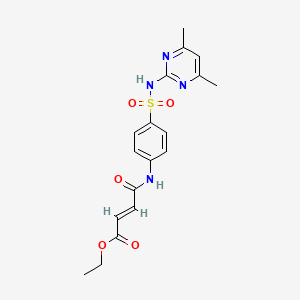
4-Chloro-1,2-oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,2-oxazole-5-carbaldehyde: is an organic compound with the molecular formula C4H2ClNO2 . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a chloro substituent at the fourth position and an aldehyde group at the fifth position makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloroacetic acid with hydroxylamine to form chloroacetohydroxamic acid, which then undergoes cyclization to form the oxazole ring. The aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Chloro-1,2-oxazole-5-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-1,2-oxazole-5-carboxylic acid.
Reduction: 4-Chloro-1,2-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-1,2-oxazole-5-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives have shown promise in antimicrobial and anticancer studies .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate for various chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-oxazole-5-carbaldehyde largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 4-Methyl-1,2-oxazole-5-carbaldehyde
- 4-Bromo-1,2-oxazole-5-carbaldehyde
- 4-Fluoro-1,2-oxazole-5-carbaldehyde
Comparison: 4-Chloro-1,2-oxazole-5-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and the types of reactions it undergoes. Compared to its methyl, bromo, and fluoro counterparts, the chloro derivative may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
4-chloro-1,2-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-3-1-6-8-4(3)2-7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIABIGJRPXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)


![7-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)

![4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride](/img/structure/B2849452.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2849457.png)

